

Technical Support Center: [Gln144]-PLP (139-151) Experiments

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Compound of Interest		
Compound Name:	[GIn144]-PLP (139-151)	
Cat. No.:	B15613474	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with **[Gln144]-PLP (139-151)**. This modified peptide is a crucial tool for studying T-cell regulation in the context of autoimmune pathogenesis.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is [Gln144]-PLP (139-151) and what is its primary application?

A1: **[GIn144]-PLP (139-151)** is a modified synthetic peptide derived from the human myelin proteolipid protein (PLP).[1] The native PLP (139-151) sequence is an encephalitogenic determinant used to induce experimental autoimmune encephalomyelitis (EAE) in SJL mice, a common model for multiple sclerosis.[3][4] The glutamine substitution at position 144 is utilized to investigate how T-cells respond to and are regulated by autoantigens and cross-reactive non-autoantigens.[1][5] Its primary mechanism of action involves binding to the T-cell receptor (TCR) to trigger an immune response.[5]

Q2: How does the Gln144 modification affect the peptide's function?

A2: Amino acid substitutions can alter a peptide's stability, function, and interaction with other molecules.[6][7] The specific substitution of glutamine at position 144 in the PLP (139-151) peptide is designed to study T-cell regulation in autoimmune pathogenesis.[1][2] Such modifications can influence the peptide's binding affinity to the T-cell receptor and Major







Histocompatibility Complex (MHC) molecules, thereby modulating the downstream immune response.

Q3: What are the recommended storage conditions for [Gln144]-PLP (139-151)?

A3: Like most synthetic peptides, **[GIn144]-PLP (139-151)** should be stored in a lyophilized form at -20°C or colder, away from light.[8] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the lyophilized peptide based on anticipated experimental needs.[8] If the peptide must be stored in solution, use sterile buffers and consider filtering through a 0.2 µm filter to prevent microbial contamination.[8]

Q4: What is Trifluoroacetic acid (TFA) and does it affect my experiments?

A4: Trifluoroacetic acid (TFA) is a counterion commonly used in the purification of synthetic peptides via High-Performance Liquid Chromatography (HPLC).[4] While residual TFA can be present in the final product and may affect the net peptide weight, it generally does not interfere with most standard in vitro assays.[4][8] However, in sensitive cellular assays, high concentrations of TFA can be problematic.[8] If you observe unexpected cell death or erratic results, consider using TFA-removed grade peptide.[4][8]

Troubleshooting Guides Peptide Solubility Issues

Poor solubility is a common problem with synthetic peptides and can lead to variability in experimental results.[8]



Problem	Potential Cause	Recommended Solution
Peptide will not dissolve in aqueous buffer (e.g., PBS).	The peptide sequence may be hydrophobic.	Perform a small-scale solubility test first.[9] Try dissolving the peptide in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then slowly adding it to your aqueous buffer with gentle vortexing.[9][10]
Peptide precipitates out of solution after initial dissolution.	The final concentration is too high, or the buffer conditions are not optimal.	Ensure the final concentration is appropriate for your assay. Slowly add the dissolved peptide solution to a stirring aqueous buffer to prevent precipitation.[9] Consider adjusting the pH of the buffer.
Inconsistent results between experiments.	Incomplete dissolution or peptide aggregation.	Use sonication in a bath sonicator to help break up aggregates.[9] Always prepare fresh solutions for each experiment if possible.

Cell-Based Assay Problems



Problem	Potential Cause	Recommended Solution
High background or inconsistent results in T-cell proliferation assays.	Peptide aggregation, incorrect peptide concentration, or endotoxin contamination.	Ensure complete dissolution of the peptide.[8] Calculate the net peptide content accurately, accounting for TFA and water content.[8] Use endotoxin-controlled peptide preparations to avoid non-specific immune responses.[8]
Toxicity or cell death observed in culture.	High concentrations of organic solvents (e.g., DMSO) or the peptide itself.	Keep the final concentration of DMSO low, as it can be toxic to cells.[9] Perform a doseresponse curve to determine the optimal, non-toxic concentration of the peptide for your specific cell type.
Low or no T-cell response.	Peptide degradation, improper handling, or suboptimal assay conditions.	Aliquot the peptide to avoid multiple freeze-thaw cycles.[8] Ensure the antigen-presenting cells (APCs) are healthy and functional. Optimize the peptide concentration and incubation time for T-cell stimulation.

Experimental Protocols & Data Induction of EAE in SJL/J Mice with PLP Peptides

This protocol is a general guideline for inducing Experimental Autoimmune Encephalomyelitis (EAE) using PLP (139-151) or its variants.

 Peptide Preparation: Dissolve PLP (139-151) or its analogue in sterile PBS at a concentration of 1 mg/mL.



- Emulsification: Emulsify the peptide solution with an equal volume of Complete Freund's Adjuvant (CFA).
- Immunization: Subcutaneously inject SJL/J mice with 100 μ L of the emulsion (containing 50 μ g of the peptide).[11][12]
- Monitoring: Observe mice daily for clinical signs of EAE and score them on a standardized scale.[11]

Parameter	Value	Reference
Mouse Strain	SJL/J	[3][11]
Peptide	PLP (139-151)	[3][11]
Immunization Dose	50 μg per mouse	[11][12]
Adjuvant	Complete Freund's Adjuvant (CFA)	[11][12]

In Vitro T-Cell Proliferation Assay

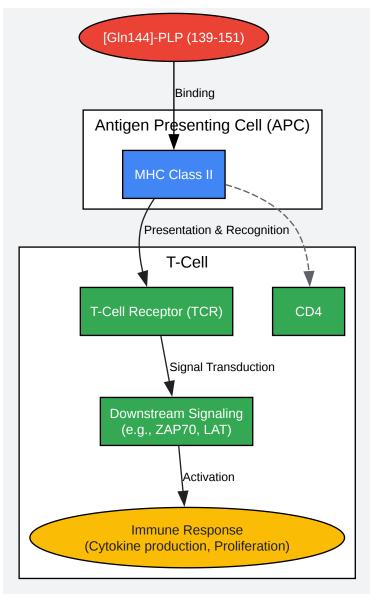
This protocol outlines a method to assess the T-cell response to **[GIn144]-PLP (139-151)** in vitro.

- Cell Isolation: Isolate splenocytes from immunized mice 10 days post-immunization.[13]
- Cell Culture: Plate the splenocytes in 96-well plates.
- Stimulation: Add [Gln144]-PLP (139-151) or the relevant control peptide to the wells at various concentrations (e.g., 1-20 μg/mL).
- Incubation: Culture the cells for 72 hours at 37°C.[13]
- Proliferation Measurement: Assess T-cell proliferation using a standard method such as [³H]-thymidine incorporation or a colorimetric assay (e.g., MTT, WST-1).[13]



Parameter	Value	Reference
Cell Source	Splenocytes from immunized mice	[13]
Peptide Concentration	1-20 μg/mL	[13]
Incubation Time	72 hours	[13]

Visualizations Signaling Pathway

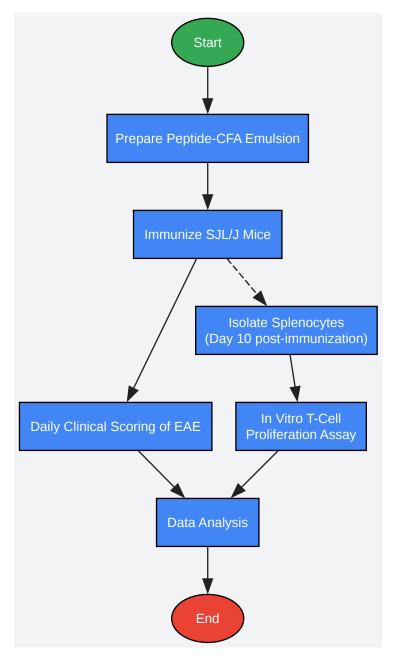




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Caption: T-Cell activation by [GIn144]-PLP (139-151) via MHC Class II presentation.

Experimental Workflow



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Caption: Workflow for EAE induction and subsequent in vitro T-cell analysis.



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